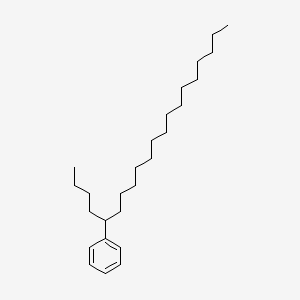
5-Phenyleicosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyleicosane, also known as benzene, (1-butylhexadecyl)-, is a hydrocarbon compound with the molecular formula C26H46. It is a member of the alkylbenzene family, characterized by a long eicosane chain attached to a phenyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyleicosane typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-bromoeicosane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions: 5-Phenyleicosane undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be hydrogenated to reduce the phenyl group to a cyclohexyl group using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, palladium catalyst, elevated pressure and temperature.
Substitution: HNO3, H2SO4, Cl2, Br2, varying temperatures and solvents.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
5-Phenyleicosane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions and processes.
Biology: Investigated for its potential role in biological membranes and lipid interactions due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of 5-Phenyleicosane involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long eicosane chain allows the compound to embed itself within lipid bilayers, affecting membrane fluidity and permeability. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function .
相似化合物的比较
- 1-Phenyleicosane
- 2-Phenyleicosane
- 4-Phenyleicosane
- 11-Phenyl-heneicosane
Comparison: 5-Phenyleicosane is unique due to the position of the phenyl group on the fifth carbon of the eicosane chain. This specific positioning influences its chemical reactivity and physical properties compared to other phenyleicosane isomers. For example, 1-Phenyleicosane has the phenyl group at the terminal position, resulting in different steric and electronic effects .
属性
CAS 编号 |
2400-04-6 |
|---|---|
分子式 |
C26H46 |
分子量 |
358.6 g/mol |
IUPAC 名称 |
icosan-5-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-22-25(21-6-4-2)26-23-19-17-20-24-26/h17,19-20,23-25H,3-16,18,21-22H2,1-2H3 |
InChI 键 |
KINRJYWUZLHOKP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(CCCC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


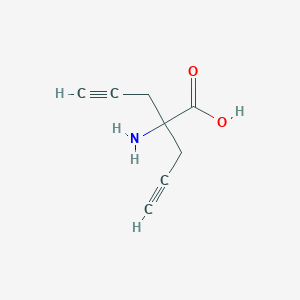
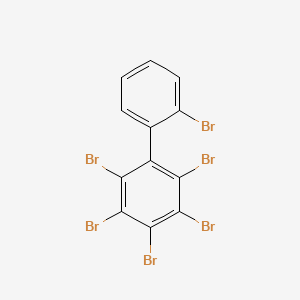
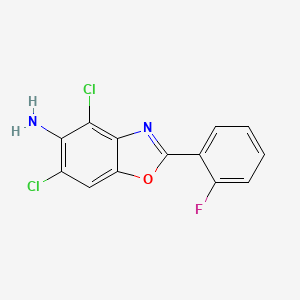

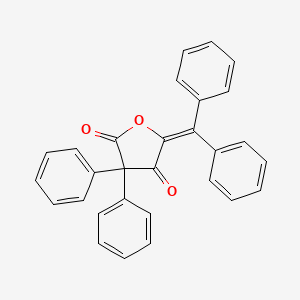

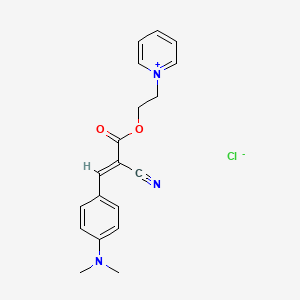
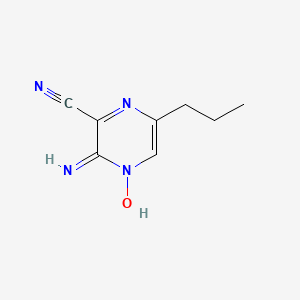
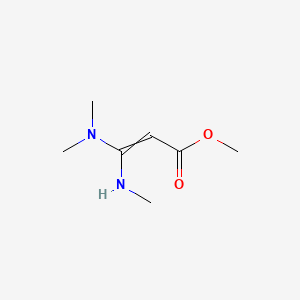
![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)
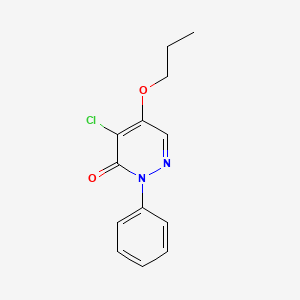
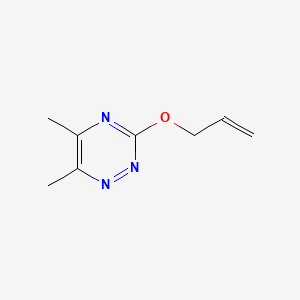

![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)
